REACTION_SMILES
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[CH3:14][O:15][C:16]([CH:17]([NH2:18])[CH2:19][CH:20]([CH3:21])[CH3:22])=[O:23].[CH3:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([C:11](=[O:12])[OH:13])[nH:7][c:8]2[cH:9][cH:10]1>>[CH3:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([C:11](=[O:13])[NH:18][CH:17]([C:16]([O:15][CH3:14])=[O:23])[CH2:19][CH:20]([CH3:21])[CH3:22])[nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(N)CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2[nH]c(C(=O)O)cc2c1
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Name
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Type
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product
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Smiles
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COC(=O)C(CC(C)C)NC(=O)c1cc2cc(C)ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |